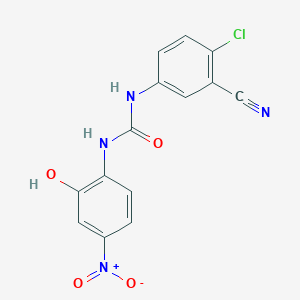

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, also known as CCNU, is a chemical compound that has been widely used in scientific research. CCNU belongs to the family of nitrosoureas, a group of compounds that have been extensively studied for their antitumor activity.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea involves the formation of DNA adducts. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea reacts with DNA to form intrastrand and interstrand cross-links, which prevent DNA replication and transcription. The cross-links also lead to DNA strand breaks, which activate the DNA damage response pathway. This results in the activation of cell cycle checkpoints and the induction of apoptosis.

Biochemical and Physiological Effects:

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential for DNA replication and transcription. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA unwinding and replication. In addition, 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been shown to induce oxidative stress, which leads to the generation of reactive oxygen species and DNA damage.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has several advantages for lab experiments. It is a potent antitumor agent that has been extensively studied for its mechanism of action and efficacy. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is also relatively easy to synthesize and has a long shelf life. However, 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has several limitations for lab experiments. It is highly toxic and can be hazardous to handle. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea also has a narrow therapeutic window, which means that it can cause significant side effects at therapeutic doses.

Zukünftige Richtungen

There are several future directions for 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea research. One direction is to develop new analogs of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea that have improved efficacy and reduced toxicity. Another direction is to study the combination of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea with other chemotherapeutic agents to improve its antitumor activity. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea to optimize its dosing and administration. Finally, there is a need to study the long-term effects of 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on cancer survivors, including the risk of secondary malignancies and other adverse effects.

Synthesemethoden

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea can be synthesized by reacting 4-chloro-3-cyanophenyl isocyanate with 2-hydroxy-4-nitroaniline in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been extensively used in scientific research as an antitumor agent. It has been shown to be effective against a wide range of tumors, including brain tumors, lymphomas, and solid tumors. 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea works by cross-linking DNA, which leads to the inhibition of DNA replication and cell division. This makes 1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea an effective chemotherapeutic agent for cancer treatment.

Eigenschaften

CAS-Nummer |

103576-38-1 |

|---|---|

Produktname |

1-(4-Chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea |

Molekularformel |

C14H9ClN4O4 |

Molekulargewicht |

332.7 g/mol |

IUPAC-Name |

1-(4-chloro-3-cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea |

InChI |

InChI=1S/C14H9ClN4O4/c15-11-3-1-9(5-8(11)7-16)17-14(21)18-12-4-2-10(19(22)23)6-13(12)20/h1-6,20H,(H2,17,18,21) |

InChI-Schlüssel |

TYIMDFSFJLHLCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C#N)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)